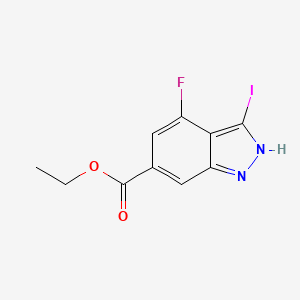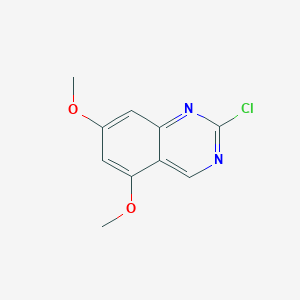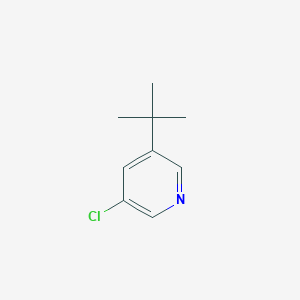![molecular formula C31H37OP B13654769 Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine is a phosphine ligand known for its steric and electronic properties. This compound is used in various chemical reactions, particularly in catalysis, due to its ability to stabilize and activate central metal atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of di-tert-butylchlorophosphine with 2’-isopropoxy-[1,1’-binaphthalen]-2-yl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and alkylating agents are used.
Cross-Coupling: Palladium or nickel catalysts are typically employed under inert atmospheres.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled products depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions, to enhance reaction rates and selectivity.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Mecanismo De Acción
The mechanism by which Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine exerts its effects involves the stabilization and activation of central metal atoms in catalytic cycles. The bulky tert-butyl groups provide steric hindrance, which helps in controlling the reactivity and selectivity of the catalytic process. The isopropoxy group enhances the electronic properties, making the ligand more effective in facilitating various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butylchlorophosphine: Used in similar catalytic applications but lacks the isopropoxy group, making it less effective in certain reactions.
Me4tButylXphos: Another phosphine ligand with similar steric properties but different electronic characteristics.
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(bis(3,5-di-tert-butylphenyl)phosphine): Similar in structure but with different substituents, leading to variations in reactivity and selectivity .
Uniqueness
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine stands out due to its unique combination of steric and electronic properties, making it highly effective in a wide range of catalytic applications. The presence of the isopropoxy group enhances its electronic properties, providing better control over reaction mechanisms and outcomes .
Propiedades
Fórmula molecular |
C31H37OP |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
ditert-butyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-21(2)32-26-19-17-22-13-9-11-15-24(22)28(26)29-25-16-12-10-14-23(25)18-20-27(29)33(30(3,4)5)31(6,7)8/h9-21H,1-8H3 |
Clave InChI |
SJGVENPVPLBUJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)








![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)



